molecular formula C12H19N3 B1423083 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine CAS No. 1250301-26-8

3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine

Cat. No.: B1423083
CAS No.: 1250301-26-8
M. Wt: 205.3 g/mol
InChI Key: NAEAIOLWLQLRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound is officially designated as this compound, reflecting its structural composition of a piperidine ring substituted at position 1 with a pyridin-2-ylmethyl group, position 3 with a methyl group, and position 4 with an amine group. The Chemical Abstracts Service has assigned this compound the registry number 1250301-26-8, which serves as its unique identifier in chemical databases and literature. The molecular formula is established as C₁₂H₁₉N₃, indicating the presence of twelve carbon atoms, nineteen hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 205.30 grams per mole.

The compound's systematic identifiers include several standardized representations that facilitate computational analysis and database searches. The Simplified Molecular Input Line Entry System notation is recorded as NC1CCN(CC1C)Cc1ccccn1, which provides a linear textual representation of the molecular structure. The International Chemical Identifier string is InChI=1S/C12H19N3/c1-10-8-15(7-5-12(10)13)9-11-4-2-3-6-14-11/h2-4,6,10,12H,5,7-9,13H2,1H3, offering a unique algorithmic description of the compound's connectivity. The corresponding International Chemical Identifier Key is NAEAIOLWLQLRLN-UHFFFAOYSA-N, serving as a fixed-length condensed version of the full International Chemical Identifier. These systematic identifiers collectively ensure unambiguous identification of the compound across various scientific databases and computational platforms.

Parameter Value Source
Chemical Abstracts Service Number 1250301-26-8
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System NC1CCN(CC1C)Cc1ccccn1
International Chemical Identifier Key NAEAIOLWLQLRLN-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is dominated by the conformational preferences of its piperidine ring system, which exhibits characteristic chair conformations similar to those observed in cyclohexane derivatives. The piperidine ring in this compound preferentially adopts a chair conformation due to the minimization of steric strain and torsional energy. Unlike cyclohexane, piperidine possesses two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position and another with the bond in an equatorial position. Research has demonstrated that the equatorial conformation is energetically favored by approximately 0.72 kilocalories per mole in the gas phase, though this preference can vary in different solvents.

The presence of the methyl substituent at position 3 and the amine group at position 4 of the piperidine ring introduces additional conformational considerations. Studies of similar piperidine derivatives have shown that the hybridization state of carbon atoms adjacent to the nitrogen atom significantly influences ring conformation. In compounds where the carbon atom alpha to the piperidine nitrogen maintains sp³ hybridization, the chair conformation is strongly favored. The methylpyridinyl substituent at the nitrogen atom creates a bulky equatorial group that stabilizes the chair conformation through favorable steric interactions and potential intramolecular hydrogen bonding between the pyridine nitrogen and nearby hydrogen atoms.

The conformational flexibility of this compound is also influenced by nitrogen inversion processes. The piperidine nitrogen can undergo rapid inversion with a relatively low energy barrier of approximately 6.1 kilocalories per mole, which is substantially lower than the 10.4 kilocalories per mole required for complete ring inversion. This rapid nitrogen inversion allows the molecule to interconvert between different conformational states while maintaining the overall chair geometry of the piperidine ring. The pyridin-2-ylmethyl substituent attached to the nitrogen atom may exhibit rotational freedom around the nitrogen-carbon bond, creating additional conformational possibilities that influence the molecule's overall three-dimensional structure and potential interactions with biological targets or other molecules.

Crystallographic Studies and Solid-State Arrangement

Crystallographic analysis of piperidine derivatives provides crucial insights into the solid-state arrangement and molecular packing of compounds structurally related to this compound. Research on analogous piperidine compounds has revealed that the solid-state conformation typically maintains the chair geometry observed in solution, with specific packing arrangements influenced by intermolecular hydrogen bonding and van der Waals interactions. Studies of similar nitrogen-substituted piperidine derivatives have demonstrated that molecules in the crystalline state often exhibit puckering amplitudes ranging from 0.513 to 0.553 Angstroms, with Cremer parameters indicating stable chair conformations.

The crystal structures of related piperidine compounds show characteristic intermolecular interactions that stabilize the solid-state arrangement. Weak carbon-hydrogen to oxygen or nitrogen hydrogen bonds frequently link molecules into supramolecular chains that propagate along specific crystallographic axes. In the case of piperidine derivatives containing aromatic substituents similar to the pyridine ring in this compound, additional π-π stacking interactions between aromatic rings may contribute to crystal stability. The presence of multiple nitrogen atoms in the molecule creates opportunities for hydrogen bond formation, both as donors through amine protons and as acceptors through lone pairs on nitrogen atoms.

Comparative crystallographic studies have revealed that piperidine derivatives with equatorial nitrogen substituents typically maintain total puckering amplitudes consistent with ideal chair conformations. The deviation from perfect chair geometry, characterized by Cremer parameter θ values slightly different from 180 degrees, can be attributed to the heterocyclic nature of the ring system and the influence of carbon-nitrogen bond lengths that differ from carbon-carbon bonds. These structural features suggest that this compound would likely crystallize in a similar manner, with chair-conformed piperidine rings arranged through hydrogen bonding networks and possible aromatic stacking interactions involving the pyridine substituent.

Comparative Analysis with Structural Analogs

Comparative analysis of this compound with structurally related compounds reveals important patterns in molecular architecture and conformational behavior. The compound shares significant structural similarities with 1-(pyridin-2-ylmethyl)piperidin-4-amine, which lacks the methyl substituent at position 3 but maintains the same pyridine-containing side chain and amine group positioning. This close analog has a molecular formula of C₁₁H₁₇N₃ and a molecular weight of 191.27 grams per mole, demonstrating how the additional methyl group in the target compound increases both molecular complexity and steric bulk. The trihydrochloride salt form of the unmethylated analog has been extensively characterized, with a molecular weight of 300.7 grams per mole.

Another important structural analog is 1-(pyridin-3-ylmethyl)piperidin-4-amine, which differs from the target compound by having the pyridine attachment at the 3-position rather than the 2-position and lacking the methyl substituent. This compound, with the Chemical Abstracts Service number 160357-88-0, has a molecular weight of 191.27 grams per mole and provides insights into how pyridine substitution patterns affect molecular properties. The positional isomerism between pyridin-2-yl and pyridin-3-yl substitution patterns influences both electronic distribution and potential hydrogen bonding capabilities, as the nitrogen atom positioning affects the compound's ability to participate in intermolecular interactions.

Further comparative analysis includes examination of methylated piperidine derivatives such as 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine, which features methylation at the piperidine nitrogen rather than at position 3 of the ring. This compound has the same molecular formula as the target compound (C₁₂H₁₉N₃) but differs in substitution pattern, providing valuable insights into how methylation position affects molecular properties. The existence of these various analogs demonstrates the structural diversity possible within the piperidine-pyridine framework and highlights how subtle changes in substitution patterns can influence conformational preferences, crystallographic behavior, and potential biological activity.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference Chemical Abstracts Service Number
This compound C₁₂H₁₉N₃ 205.30 Reference compound 1250301-26-8
1-(pyridin-2-ylmethyl)piperidin-4-amine C₁₁H₁₇N₃ 191.27 No methyl at position 3 Not specified
1-(pyridin-3-ylmethyl)piperidin-4-amine C₁₁H₁₇N₃ 191.27 Pyridine at 3-position 160357-88-0
1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine C₁₂H₁₉N₃ 205.30 Methylation at nitrogen 852698-08-9

Properties

IUPAC Name

3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-8-15(7-5-12(10)13)9-11-4-2-3-6-14-11/h2-4,6,10,12H,5,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEAIOLWLQLRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine typically involves the reaction of 2-pyridinemethanol with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is then heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine through various mechanisms:

  • Mechanism of Action : The compound has been shown to inhibit tumor cell proliferation by modulating critical signaling pathways involved in cell growth and survival. Preliminary data indicate significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that this compound could serve as a lead for developing new anticancer agents .

Neuropharmacological Applications

This compound has been explored for its potential as a central nervous system (CNS) agent. Its structural similarities to known neuroactive compounds position it as a candidate for developing treatments targeting various CNS disorders.

  • G Protein-Coupled Receptor Modulation : The compound may act as an allosteric modulator of G protein-coupled receptors (GPCRs), which are crucial targets in treating conditions such as schizophrenia and depression. Research indicates that derivatives of similar piperidine structures can enhance or inhibit receptor activity, providing a pathway for therapeutic development .

Antimicrobial Properties

The antimicrobial efficacy of this compound has garnered attention, particularly in the context of rising antibiotic resistance.

  • Mechanism and Efficacy : Studies have indicated that this compound exhibits activity against various bacterial strains, potentially through interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways. The compound's derivatives have shown promising results against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its application in developing new antimicrobial agents .

Synthesis and Structural Variants

The synthesis of this compound involves several chemical pathways that can be optimized for yield and purity. Understanding the synthesis routes is crucial for scaling up production for research and clinical applications.

Synthesis Overview

The synthesis typically involves:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Pyridine Substitution : The introduction of the pyridine moiety is often achieved via nucleophilic substitution reactions, which can be fine-tuned to enhance selectivity and yield.

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

  • Cancer Cell Line Studies : A comprehensive study involving multiple cancer cell lines demonstrated the compound's ability to induce apoptosis, leading to decreased viability in treated cells.
  • Neuropharmacological Trials : Initial animal studies indicated improved behavioral outcomes in models of anxiety and depression when treated with this compound.
  • Antimicrobial Screening : Laboratory tests confirmed that the compound effectively inhibited growth in several clinically relevant bacterial strains, supporting its potential use in treating infections.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .

Comparison with Similar Compounds

Pyridine Substitution Position

  • Pyridin-2-ylmethyl vs. Pyridin-3/4-ylmethyl : The pyridin-2-ylmethyl group in the target compound positions the nitrogen atom ortho to the methylene bridge, enabling stronger hydrogen bonding with biological targets compared to pyridin-3/4-ylmethyl analogs. For example, 1-(pyridin-3-ylmethyl)piperidin-4-amine () shows reduced affinity for serotonin receptors due to altered nitrogen orientation .
  • This contrasts with unmethylated analogs like 4-amino-1-(pyridin-2-ylmethyl)piperidine (), which exhibit broader but less specific activity .

Biological Activity

Introduction

3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies. The information is synthesized from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C12H16N2\text{C}_{12}\text{H}_{16}\text{N}_{2}

This compound features a piperidine ring substituted with a pyridine moiety, which is crucial for its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of piperidine have been shown to inhibit key kinases involved in tumor growth, such as PKB (also known as Akt). Inhibitors targeting the PI3K-Akt pathway are particularly promising for cancer therapy due to their role in cell survival and proliferation .

Table 1: Antitumor Activity of Related Compounds

Compound NameTarget KinaseIC50 (µM)Selectivity
Compound APKB0.5High
3-Methyl...PKBTBDTBD
Compound BPKA1.5Moderate

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives, including the target compound, have been explored extensively. Studies show that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth .

Table 2: Antimicrobial Activity of Piperidine Derivatives

Compound NameBacterial StrainMIC (mg/mL)
Compound CS. aureus0.025
Compound DE. coli0.030
3-Methyl...TBDTBD

The mechanism by which this compound exerts its biological effects is likely related to its ability to modulate enzyme activity within critical signaling pathways. For example, inhibition of histone acetyltransferases (HATs) has been noted in related compounds, which may contribute to their antitumor effects by altering gene expression .

Case Study 1: In Vivo Efficacy

A study involving a series of piperidine derivatives demonstrated that certain modifications led to enhanced efficacy in xenograft models of cancer. The results indicated that compounds with a pyridine substitution showed improved bioavailability and reduced clearance rates, suggesting a favorable pharmacokinetic profile for potential therapeutic use .

Case Study 2: Structure-Activity Relationship

A detailed SAR analysis revealed that specific substitutions on the piperidine ring significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups enhanced potency against PKB while maintaining selectivity over PKA . This highlights the importance of molecular design in optimizing therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine, and how are intermediates validated?

  • Methodology : Synthesis typically involves multi-step protocols, such as deprotection of dibenzyl-protected precursors (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) followed by coupling with pyridinylmethyl groups. Intermediates are characterized using ESI-MS (e.g., m/z 198 [M + H]+ for deprotected amines) and 1H/13C NMR to confirm regiochemistry and stereochemistry. Purification via column chromatography or crystallization ensures intermediate purity .

Q. Which analytical techniques are critical for confirming structural integrity post-synthesis?

  • Methodology :

  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., ESI+ for protonated ions).
  • Nuclear Magnetic Resonance (NMR) : 1H NMR resolves stereochemical assignments (e.g., chemical shifts for piperidine protons at δ 2.5–3.5 ppm) and confirms substitution patterns.
  • Elemental Analysis : Verifies stoichiometric composition of final compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during piperidine-pyridine coupling?

  • Methodology : By-product formation (e.g., regioisomers or unreacted intermediates) can be mitigated by:

  • Controlling Stoichiometry : Precise molar ratios of reactants (e.g., 1:1.2 for amine:alkylating agent).
  • Temperature Modulation : Lowering reaction temperatures (0–25°C) to reduce side reactions.
  • Catalytic Additives : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency.
  • Real-Time Monitoring : Employing TLC or in situ IR spectroscopy to track reaction progress .

Q. What computational strategies are effective for predicting the compound’s binding affinity with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to predict interaction sites.
  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite evaluates binding modes with receptors (e.g., GPCRs or kinases).
  • Molecular Dynamics (MD) Simulations : Assesses stability of ligand-receptor complexes over time (≥100 ns trajectories).
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

  • Methodology :

  • Cross-Validation : Compare NMR-derived torsional angles with X-ray crystallography data (e.g., using SHELXL for refinement).
  • Dynamic NMR Experiments : Assess conformational flexibility (e.g., variable-temperature NMR) to explain shifts.
  • Crystallographic Refinement : Apply high-resolution datasets (≤1.0 Å) and anisotropic displacement parameters to resolve ambiguities in electron density maps .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for piperidine-pyridine derivatives?

  • Methodology :

  • Analog Synthesis : Introduce substituents at the pyridine or piperidine moieties (e.g., electron-withdrawing groups on pyridine) to assess biological activity trends.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data (e.g., IC50 values).
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen-bond donors/acceptors) using Discovery Studio or MOE .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across different assay platforms?

  • Methodology :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times).
  • Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Meta-Analysis : Statistically aggregate data from multiple studies (e.g., using RevMan or GraphPad Prism) to identify outliers .

Tables for Key Data

Synthetic Intermediate Characterization MethodKey DataReference
(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amineESI-MS, 1H NMRm/z 198 [M + H]+, δ 2.8–3.2 (piperazine protons)
Final Compound (e.g., COMPOUND 37)HPLC, Elemental AnalysisPurity ≥95%, C% calc/found: 63.2/63.0
Computational Parameter Tool/SoftwareApplicationReference
Binding Free Energy (ΔG)AutoDock VinaPredicts ligand-receptor affinity
Solubility (LogS)SwissADMEEstimates aqueous solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.